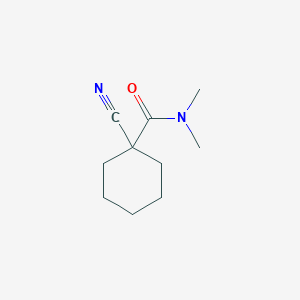![molecular formula C14H12ClFN2O2 B7588200 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid (abbreviated as CFM-3) is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a potential drug candidate with a wide range of applications in scientific research.
作用机制
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid exerts its pharmacological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. Additionally, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to protect against neuronal damage by reducing oxidative stress and inhibiting the activation of microglia.
实验室实验的优点和局限性
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid is also relatively stable and can be easily synthesized in large quantities. However, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid. One potential direction is the development of more water-soluble analogs of 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid that can be easily administered in vivo. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid in humans to establish its safety and efficacy. Additionally, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid could be studied in combination with other drugs to determine if it has synergistic effects. Finally, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid could be studied in animal models of various diseases to determine its potential as a therapeutic agent.
合成方法
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid can be synthesized using a multi-step process starting from 2-fluorobenzylamine. The first step involves the reaction of 2-fluorobenzylamine with chloroacetyl chloride to form 2-chloro-N-(2-fluorobenzyl)acetamide. The second step involves the reaction of 2-chloro-N-(2-fluorobenzyl)acetamide with 3-cyanopyridine to form 5-chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxamide. The final step involves the hydrolysis of 5-chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxamide to form 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid.
科学研究应用
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has a wide range of scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage.
属性
IUPAC Name |
5-chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-18(8-9-4-2-3-5-12(9)16)13-11(15)6-10(7-17-13)14(19)20/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGNASNRGZEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2=C(C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)

![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)